3-Benzyl-1,3-thiazolidine-2-thione CAS 3484-99-9 properties
3-Benzyl-1,3-thiazolidine-2-thione CAS 3484-99-9 properties
An In-depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2-thione
Introduction
3-Benzyl-1,3-thiazolidine-2-thione (CAS 3484-99-9) is a heterocyclic compound featuring a thiazolidine ring N-substituted with a benzyl group and a thione functional group at the C2 position. This molecule belongs to the broader class of thiazolidinones, a five-membered ring system containing sulfur and nitrogen that is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The versatility of the thiazolidinone core, allowing for substitutions at multiple positions, has led to the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[3][4][5] This guide provides a comprehensive technical overview of 3-Benzyl-1,3-thiazolidine-2-thione, covering its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is established by its structural and physical characteristics. For 3-Benzyl-1,3-thiazolidine-2-thione, these properties provide the basis for its reactivity, analytical profile, and potential interactions in biological systems. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 3484-99-9 | [6] |
| Molecular Formula | C₁₀H₁₁NS₂ | [6] |
| Molecular Weight | 209.33 g/mol | [6] |
| IUPAC Name | 3-benzyl-1,3-thiazolidine-2-thione | [6] |
| SMILES | S=C1SCCN1CC1=CC=CC=C1 | [6] |
| InChIKey | QTKZZHBBSBSSHF-UHFFFAOYSA-N | [6] |
Synthesis and Reaction Mechanisms
The synthesis of the 1,3-thiazolidine-2-thione core can be achieved through several established routes. These methods often involve the reaction of primary amines with carbon disulfide (CS₂) and a suitable electrophile to facilitate cyclization.[7] Amidato lanthanide amides have been shown to catalyze the cycloaddition of aziridines with CS₂ to yield thiazolidine-2-thiones efficiently.[7] Another versatile approach is a multicomponent reaction involving primary amines, CS₂, and γ-bromocrotonates.[7]
The synthesis of the title compound, 3-Benzyl-1,3-thiazolidine-2-thione, can be logically achieved via the reaction of benzylamine, carbon disulfide, and a two-carbon dielectrophile like 1,2-dibromoethane. This process involves the initial formation of a dithiocarbamate salt, which then undergoes intramolecular cyclization.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione.
Experimental Protocol (Generalized)
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Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 equivalent) and a suitable base such as potassium hydroxide (1 equivalent) in an appropriate solvent like ethanol or water at room temperature.
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Carbon Disulfide Addition: Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring vigorously. The formation of the dithiocarbamate salt is often indicated by a color change or precipitation. Continue stirring for 1-2 hours.
-
Cyclization: To the resulting mixture, add 1,2-dibromoethane (1 equivalent) dropwise. The choice of this reagent is critical as it provides the two-carbon backbone required for the five-membered ring.
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Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
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Isolation and Purification: After cooling, the reaction mixture may be poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol to yield pure 3-Benzyl-1,3-thiazolidine-2-thione.
Analytical Characterization
Structural confirmation of 3-Benzyl-1,3-thiazolidine-2-thione relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, data from closely related analogues allow for an accurate prediction of its key spectral features.[8][9]
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Protons of the phenyl ring. ~4.8 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). ~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom in the thiazolidine ring (N-CH₂-CH₂-S). ~3.2 ppm (t, 2H): Methylene protons adjacent to the sulfur atom in the thiazolidine ring (S-CH₂-CH₂-N). |
| ¹³C NMR | ~200 ppm: Thiocarbonyl carbon (C=S). ~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group. ~127-129 ppm: Carbons of the phenyl ring. ~50-55 ppm: Methylene carbon of the benzyl group. ~45-50 ppm: Methylene carbon adjacent to nitrogen in the thiazolidine ring. ~30-35 ppm: Methylene carbon adjacent to sulfur in the thiazolidine ring. |
| FT-IR (cm⁻¹) | ~3030-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1495, 1450: Aromatic C=C stretch. ~1200-1250: C=S (thione) stretch.[8][10] ~1250-1350: C-N stretch. |
| Mass Spec (EI) | M⁺ at m/z 209. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage of the thiazolidine ring.[11][12] |
Reactivity and Potential Applications in Drug Development
The thiazolidine core is a cornerstone in the development of therapeutic agents. The reactivity of the thione group and the potential for modification at the benzyl ring make 3-Benzyl-1,3-thiazolidine-2-thione a valuable intermediate for creating libraries of new chemical entities.
The parent scaffold, thiazolidinone, exhibits a vast array of biological activities, which provides a strong rationale for investigating derivatives like the title compound.[2][4] For instance, different derivatives have been identified as inhibitors of the bacterial Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogens, offering a novel anti-virulence strategy.[13] Other analogues function as insulin sensitizers by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[11][14]
Caption: Biological activities associated with the thiazolidinone/thione scaffold.
The benzyl group in 3-Benzyl-1,3-thiazolidine-2-thione can be readily modified (e.g., by introducing substituents on the phenyl ring) to modulate lipophilicity, steric hindrance, and electronic properties. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity towards a specific biological target.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 3-Benzyl-1,3-thiazolidine-2-thione. The available Safety Data Sheets (SDS) for closely related compounds indicate that this class of chemicals should be handled with care.[15][16]
-
Hazard Classification: While specific data for this compound is limited, analogous structures are often classified as harmful if swallowed, in contact with skin, or if inhaled.[15] They may also cause skin and eye irritation.[16][17]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P280: Wear protective gloves, protective clothing, and eye protection.[15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure access to an eyewash station and safety shower.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust respirator is recommended if dust is generated.[15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[15]
-
Eye Protection: Safety glasses with side-shields or goggles.[15]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
Conclusion
3-Benzyl-1,3-thiazolidine-2-thione is a significant heterocyclic compound that serves as both a subject of academic study and a valuable building block in medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the thiazolidinone scaffold, makes it an attractive starting point for the design and discovery of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to exploit its full potential in the development of new therapeutics.
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